
(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of oxadiazoles, which are well-known for their pharmacological properties, including antimicrobial and anticancer activities. The following sections detail the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
with a molecular weight of 357.38 g/mol. Its IUPAC name is (E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl hydrazine with appropriate reagents to form the oxadiazole ring. Following this, thiophene derivatives are incorporated to yield the final product .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
- Cell Lines Tested : Prostate cancer (PC3), human colorectal cancer (HCT116), hepatocellular carcinoma (HePG2), HeLa (cervical carcinoma), and MCF7 (breast cancer).
- Activity Results : Compounds derived from this structure demonstrated substantial anti-proliferative effects with IC50 values indicating effective inhibition of cell growth . For example, certain derivatives achieved optimal activity against prostate cancer cells.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of key cellular pathways involved in tumor growth such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGF) .
- Induction of apoptosis in cancer cells through various signaling pathways .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited broad-spectrum activity. The derivatives were tested using standard methods for determining MIC and minimum bactericidal concentrations (MBC). The results indicated that some derivatives had synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
Study 2: Anticancer Activity
Another significant study focused on the anti-proliferative activity against multiple cancer cell lines. The MTT assay revealed that specific derivatives showed IC50 values comparable to established chemotherapeutics such as Doxorubicin. Notably, compounds with structural similarities to our compound displayed enhanced activity against breast and prostate cancer cell lines .
科学的研究の応用
Anticancer Activity
One of the most notable applications of (E)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines:
- Prostate Cancer (PC3)
- Colorectal Cancer (HCT-116)
- Hepatocellular Carcinoma (HePG-2)
- Epithelioid Carcinoma (HeLa)
- Breast Cancer (MCF7)
The compound exhibited significant anti-proliferative effects in vitro as assessed by the MTT assay . The results indicate that it may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. Research indicates that derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens:
- Gram-positive Bacteria
- Gram-negative Bacteria
- Candida albicans (a yeast-like fungus)
These findings suggest that the compound could be explored for therapeutic applications in treating infections caused by resistant microbial strains .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
特性
IUPAC Name |
(E)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-13-7-5-11(10-14(13)23-2)16-19-20-17(24-16)18-15(21)8-6-12-4-3-9-25-12/h3-10H,1-2H3,(H,18,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXZSVRIJEZEB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。